molecular formula C12H12N2O B2852034 3-(Pyridin-2-ylmethoxy)aniline CAS No. 105326-56-5

3-(Pyridin-2-ylmethoxy)aniline

Cat. No. B2852034
CAS RN: 105326-56-5
M. Wt: 200.241
InChI Key: HGHLFKVWEXFLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-2-ylmethoxy)aniline is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is used for research purposes .


Synthesis Analysis

A series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and biologically evaluated for antitumor activities . The synthesis involved different reaction conditions, forming N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of 3-(Pyridin-2-ylmethoxy)aniline consists of a pyridine ring attached to an aniline group via a methoxy bridge . The crystal structure of a related compound, 3-(3-(pyridin-2-ylmethoxy)quinoxalin-2-yl)propanoic acid, has been determined using X-ray diffraction .


Physical And Chemical Properties Analysis

3-(Pyridin-2-ylmethoxy)aniline is predicted to have a melting point of 113.18°C and a boiling point of approximately 374.7°C at 760 mmHg. Its density is predicted to be around 1.2 g/cm3, and it has a refractive index of n20D 1.62 .

Scientific Research Applications

Proteomics Research

3-(Pyridin-2-ylmethoxy)aniline: is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression and function. This compound is used to probe protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .

Antitumor Activity

Derivatives of 3-(Pyridin-2-ylmethoxy)aniline have been synthesized and evaluated for their antitumor properties. These derivatives exhibit significant antitumor activity, with some showing twice the efficacy of Imatinib on various cancer cell lines, including HL-60, K-562, MCF-7, and A498 . This highlights the potential of this compound in the development of new cancer therapies.

Kinase Inhibition

The compound has been studied for its ability to inhibit BCR-ABL kinase, which is implicated in chronic myeloid leukemia. By interacting with this kinase, 3-(Pyridin-2-ylmethoxy)aniline derivatives can disrupt cancer cell proliferation and migration, offering a promising approach for targeted cancer treatment .

Drug Design

In pharmaceutical research, 3-(Pyridin-2-ylmethoxy)aniline is a key intermediate in the design and synthesis of novel drug candidates. Its molecular structure allows for the creation of diverse derivatives with potential therapeutic applications, particularly in oncology .

EGFR and HER2 Inhibition

Some derivatives containing the 3-(Pyridin-2-ylmethoxy)aniline moiety have shown outstanding inhibition against EGFR and HER2, which are critical targets in the treatment of various cancers. These findings support the compound’s role in the development of inhibitors that could lead to effective treatments for cancer patients .

Molecular Docking Studies

3-(Pyridin-2-ylmethoxy)aniline: and its derivatives are used in molecular docking studies to predict how the compound interacts with various biological targets. This computational approach helps in understanding the binding affinities and potential effects of the compound, facilitating the drug discovery process .

Future Directions

The future directions for 3-(Pyridin-2-ylmethoxy)aniline could involve further investigation of its antitumor activities. One study found that a derivative of this compound had twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines . This suggests that 3-(Pyridin-2-ylmethoxy)aniline and its derivatives could be potential candidates for personalized cancer therapy .

properties

IUPAC Name

3-(pyridin-2-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHLFKVWEXFLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-ylmethoxy)aniline

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